2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide
CAS No.:
Cat. No.: VC16100606
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN2O3 |
|---|---|
| Molecular Weight | 337.17 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
| Standard InChI | InChI=1S/C14H13BrN2O3/c1-10(20-12-6-4-11(15)5-7-12)14(18)17-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9+ |
| Standard InChI Key | PDVPTRFSCXKPCR-CXUHLZMHSA-N |
| Isomeric SMILES | CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)Br |
Introduction
2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide is a synthetic organic compound belonging to the hydrazide class, featuring a bromophenoxy group and a furan moiety. These structural components contribute to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry and organic synthesis due to its possible applications in pharmaceuticals.
Synthesis Steps:
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Precursor Preparation: The synthesis begins with the preparation of necessary precursors, such as 4-bromophenol and furan-2-carbaldehyde.
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Hydrazone Formation: The hydrazone functional group is formed by reacting the aldehyde with a hydrazine derivative in the presence of an acid catalyst.
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Coupling Reaction: The bromophenoxy group is introduced through a coupling reaction, often facilitated by a base.
Chemical Reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous solution, room temperature |
| Reduction | Sodium borohydride | Ethanol, reflux |
Biological Activities and Potential Applications
Research into the biological activities of 2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide is ongoing, with potential applications as an anti-cancer agent or in other therapeutic areas. The compound's unique structure suggests it could interact with biological targets in ways that inhibit disease progression.
Potential Therapeutic Areas:
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Anti-Cancer: Studies are exploring its efficacy against various cancer cell lines.
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Infectious Diseases: Its structural features may allow it to target pathogens effectively.
Analytical Techniques for Characterization
Comprehensive analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of 2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide. These methods provide detailed information about the compound's molecular structure and help in identifying impurities.
Analytical Techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight and purity assessment |
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